molecular formula C12H12ClNO B13708479 O-(4-Biphenylyl)hydroxylamine Hydrochloride

O-(4-Biphenylyl)hydroxylamine Hydrochloride

Katalognummer: B13708479
Molekulargewicht: 221.68 g/mol
InChI-Schlüssel: BASOEWQSVYYPFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD26383866 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of MFCD26383866 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods: For industrial-scale production, the preparation method of MFCD26383866 is optimized for efficiency and cost-effectiveness. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain product quality. The industrial method is designed to be simple and easy to implement, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: MFCD26383866 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD26383866 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane, under controlled temperatures and pressures.

Major Products Formed: The major products formed from the reactions of MFCD26383866 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Wirkmechanismus

The mechanism of action of MFCD26383866 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are complex and vary depending on the application. For example, in medicinal applications, MFCD26383866 may inhibit certain enzymes or receptors, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

MFCD26383866 is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. The comparison reveals that MFCD26383866 has distinct properties, such as higher stability or reactivity, which make it more suitable for specific applications. Some similar compounds include those used in similar industrial processes or therapeutic research .

Conclusion

MFCD26383866 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject for ongoing research and development.

Eigenschaften

Molekularformel

C12H12ClNO

Molekulargewicht

221.68 g/mol

IUPAC-Name

O-(4-phenylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C12H11NO.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,13H2;1H

InChI-Schlüssel

BASOEWQSVYYPFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)ON.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.